benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
benzyl 3-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHODTYPYWKFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation and Esterification Route
This method involves the direct alkylation of (R)-3-methylpiperazine with benzyl chloroformate (Cbz-Cl) to introduce the benzyl carbamate protecting group on the nitrogen, followed by conversion to the hydrochloride salt.
- Starting Material: (R)-3-methylpiperazine
- Reagents: benzyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane)
- Reaction Conditions: Low temperature (0°C to room temperature) to control regioselectivity and avoid over-alkylation
- Workup: Acidification with hydrogen chloride to form the hydrochloride salt
- Yield: Typically high (70–90%) under optimized conditions
This method is straightforward and widely used for preparing carbamate derivatives of piperazine.
Protection-Reduction Sequence
An alternative route involves:
- Step 1: Protection of the piperazine nitrogen with a benzyl group via N-benzylation using benzyl bromide and sodium bicarbonate in refluxing toluene.
- Step 2: Reduction of amide intermediates with lithium aluminum hydride (LiAlH4) to obtain the corresponding amine.
- Step 3: Esterification of the carboxylic acid group with benzyl alcohol under acidic catalysis to yield the benzyl ester.
- Step 4: Formation of the hydrochloride salt by treatment with HCl in ethyl acetate.
This multi-step approach allows for precise stereochemical control and purification at each stage.
Asymmetric Synthesis via Chiral Precursors
Starting from chiral β-amino acids or lactams, the piperazine ring can be constructed with the desired (R)-configuration:
- Condensation: β-keto lactams are reacted with benzaldehyde to introduce the benzyl moiety.
- Hydrogenation: Catalytic hydrogenation (Pd/C, H2 atmosphere) reduces intermediates to the saturated piperazine ring.
- Reductive Amination: Using dimethylamine and sodium cyanoborohydride (NaCNBH3) to introduce methyl substituents at the 3-position.
- Epimerization Control: Base treatment (e.g., potassium tert-butoxide) can be used to control cis/trans isomerization and optimize stereochemistry.
This route is more complex but provides high stereochemical purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| N-Benzylation | Benzyl bromide, NaHCO3, toluene reflux | Reflux (~110°C) | 55–60 | Controls regioselectivity |
| Reduction | Lithium aluminum hydride, diethyl ether | Reflux | 80–90 | Sensitive to moisture, requires dry conditions |
| Esterification | Benzyl alcohol, sulfuric acid catalyst | Room temp to 60°C | 70–85 | Acid catalysis promotes ester formation |
| Salt Formation | HCl in ethyl acetate | Room temperature | Quantitative | Stabilizes compound as hydrochloride salt |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm stereochemistry and purity.
- Chiral Resolution: Chromatographic methods or crystallization can be applied to separate enantiomers if racemization occurs.
- Storage: The hydrochloride salt form is preferred for stability; stored in sealed containers under inert atmosphere at 2–8°C.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Alkylation & Esterification | Alkylation with benzyl chloroformate, salt formation | Simple, high yield, scalable | Requires control of regioselectivity |
| Protection-Reduction Sequence | N-Benzylation, reduction with LiAlH4, esterification | High purity, stereochemical control | Multi-step, time-consuming |
| Asymmetric Synthesis via Chiral Precursors | Condensation, hydrogenation, reductive amination | Excellent stereochemical purity | Complex, requires specialized reagents |
Research Findings and Applications
- The chiral nature of this compound makes it valuable as a chiral auxiliary in asymmetric synthesis, enhancing enantioselectivity in pharmaceutical intermediates.
- Its piperazine ring and benzyl ester functionality facilitate diverse chemical transformations, including nucleophilic substitutions and oxidations, expanding its utility in medicinal chemistry.
- Automated and continuous flow synthesis methods are being developed to improve yield, reproducibility, and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce various piperazine derivatives.
Scientific Research Applications
Benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride, with the CAS number 623586-00-5, is a chemical compound used as an intermediate in the synthesis of antileukemic agents and other biologically active compounds. It is also known for its chiral solvating agent properties. The molecular formula for this compound is C₁₃H₁₈N₂O₂ with a molecular weight of 234.29 grams per mole.
Scientific Research Applications
Asymmetric Synthesis
this compound is used as a chiral auxiliary in asymmetric synthesis. Its derivatives can form diastereomeric associates with racemic compounds, improving their chiral solvating properties, which is useful in nuclear magnetic resonance spectroscopy for better signal resolution. It has been involved in palladium-catalyzed reactions yielding optically active compounds.
Medicinal Chemistry
This compound's derivatives have been studied for their potential antileukemic properties, indicating its significance in medicinal chemistry. Specifically, it can be used as an intermediate in the synthesis of antileukemic agents.
Complex Formation and Separation
Research has shown the ability of this compound to form stable complexes with racemic compounds, enhancing their separation and identification through NMR techniques. Cocrystallization studies have provided insights into the hydrogen-bonding interactions that influence crystal packing and stability.
Fluconazole Efficacy
Benzyloxycarbamates, which share structural similarities with this compound, have been researched for their ability to improve the efficacy of fluconazole, an antifungal medication . For instance, benzyloxycarbamate 31 (synazo-1) has demonstrated activity in improving fluconazole's efficacy with an EC50 of 300 pM .
Data Table
Mechanism of Action
The mechanism of action of benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride
- CAS No.: 1217831-52-1
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molar Mass : 270.76 g/mol
- Storage : Under inert gas (nitrogen/argon) at 2–8°C .
Structural Features :
The compound consists of a piperazine ring with a stereospecific methyl group at the (3R)-position and a benzyloxycarbonyl (Cbz) protecting group. The hydrochloride salt enhances stability and solubility for pharmaceutical applications.
Applications :
Primarily used as an intermediate in synthesizing chiral pharmaceuticals, particularly in kinase inhibitors or antipsychotic agents, due to its stereochemical rigidity and modular reactivity .
Comparison with Structurally Similar Piperazine Derivatives
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Stability and Reactivity :
- tert-Butyl derivatives (CAS 1858241-30-1) exhibit higher hydrolytic stability due to the bulky tert-butyl group, whereas the hydroxyethyl analog (CAS 2162438-42-6) is prone to oxidation, requiring specialized storage .
- The target compound’s benzyl ester allows selective deprotection under hydrogenolysis, a feature absent in analogs with non-aromatic esters .
Purity and Analytical Standards :
Pharmacological and Industrial Relevance
- Target Compound : Used in kinase inhibitor synthesis (e.g., XL177B derivatives) due to its rigid chiral center .
- Oxadiazole-containing analogs : Explored for antimicrobial activity, leveraging the oxadiazole’s electron-deficient aromatic system .
- Hydroxyethyl derivative: Potential prodrug applications, as the hydroxy group enables conjugation with bioactive moieties .
Research Findings and Trends
- Chiral Specificity : The (3R)-methyl configuration in the target compound confers distinct binding affinities in enzyme inhibition assays compared to racemic or (3S)-counterparts .
- Safety Profiles : Piperazine hydrochlorides generally exhibit low acute toxicity (e.g., 1-(3-Trifluoromethylphenyl)piperazine HCl , CAS 76835-14-8) but require careful handling due to hygroscopicity .
- Market Trends: Increasing demand for chiral piperazines in oncology and neurology, driving innovations in stereoselective synthesis .
Biological Activity
Benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride, a compound with the CAS number 623586-00-5, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.29 g/mol
- Physical State : Solid at room temperature
- Density : Approximately 1.105 g/cm³
- Solubility : Soluble in various organic solvents
The compound features a piperazine ring, which is integral to its biological activity. The presence of the benzyl group and carboxylate functional group enhances its chemical reactivity and interaction with biological targets.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antileukemic Properties : Research indicates that derivatives of this compound may possess antileukemic properties, making it a candidate for further investigation in cancer therapy.
- Chiral Auxiliary Role : It functions as a chiral auxiliary in asymmetric synthesis, facilitating the formation of optically active compounds. This property is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for improving signal resolution.
- Potential Antimicrobial and Antiviral Effects : Studies have suggested its potential applications in treating infections due to its antimicrobial and antiviral properties.
The mechanism of action for this compound involves interaction with specific biological receptors. Its structural similarity to known psychoactive agents suggests it may modulate neurotransmitter activity, which is crucial for potential psychiatric applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antileukemic | Potential activity against leukemia cells; requires further investigation | |
| Asymmetric Synthesis | Acts as a chiral auxiliary, enhancing the synthesis of optically active compounds | |
| Antimicrobial | Exhibits antimicrobial properties; further studies needed for specific pathogens | |
| Antiviral | Investigated for antiviral effects; potential therapeutic applications |
Case Study: Antileukemic Properties
In a study examining various piperazine derivatives, this compound was noted for its ability to form diastereomeric associates with racemic compounds. This characteristic may enhance selectivity in targeting cancer cells, indicating a promising avenue for developing new cancer therapies.
Future Directions in Research
Ongoing research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications influence biological activity could lead to more effective derivatives.
- Clinical Trials : Evaluating the compound's efficacy and safety in clinical settings will be crucial for its development as a therapeutic agent.
- Mechanistic Studies : Detailed investigations into its interactions with specific receptors and cellular pathways will enhance understanding of its therapeutic potential.
Q & A
Q. What are the key structural features of benzyl (3R)-3-methylpiperazine-1-carboxylate hydrochloride, and how do they influence its reactivity?
The compound contains a piperazine ring with a stereospecific (R)-3-methyl substituent and a benzyl carboxylate group. The piperazine core provides two nitrogen atoms for hydrogen bonding or protonation, while the benzyl ester enhances lipophilicity, influencing solubility and membrane permeability. The stereochemistry at the 3-position (R-configuration) is critical for chiral recognition in receptor binding or catalysis. Structural characterization typically employs H/C NMR, X-ray crystallography, and HPLC for enantiomeric purity validation .
Q. What synthetic routes are commonly used to prepare this compound?
A standard approach involves:
- Step 1 : Cyclization of a precursor like benzylamine with a methyl-substituted epoxide or halide to form the piperazine ring.
- Step 2 : Stereoselective introduction of the 3-methyl group via asymmetric catalysis (e.g., chiral auxiliaries or metal catalysts).
- Step 3 : Protection of the piperazine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by hydrochlorination. Key reaction conditions include anhydrous solvents (e.g., DMF or THF), controlled pH, and inert atmospheres to prevent racemization .
Q. How can researchers confirm the stereochemical purity of this compound?
Methods include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
- Optical Rotation : Compare experimental values with literature data (e.g., in methanol for a related compound) .
- SFC (Supercritical Fluid Chromatography) : High-resolution separation of enantiomers with CO-based mobile phases .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?
Recent advances use iridium-catalyzed asymmetric allylic amination (e.g., reacting allylic acetates with piperazine derivatives under mild conditions at 50°C in DMF). This method achieves >90% enantiomeric excess (ee) and scalability by optimizing catalyst loading (1–5 mol%) and solvent polarity. Post-reaction purification via flash chromatography (heptane:isopropyl acetate gradients) ensures high yield (e.g., 64% isolated yield) .
Q. What strategies resolve contradictory data in receptor-binding studies involving this compound?
Discrepancies in receptor affinity (e.g., κ-opioid receptor (KOR) vs. μ-opioid receptor (MOR)) arise from substituent effects. Systematic approaches include:
- Molecular Docking : Simulate interactions using software like AutoDock Vina to identify critical binding residues.
- Site-Directed Mutagenesis : Modify receptor residues (e.g., Tyr in KOR) to assess steric/electronic effects.
- SAR Studies : Synthesize analogs with varied substituents (e.g., hydrophilic groups at the benzyl position) to correlate structure with activity .
Q. How does this compound act as a chiral auxiliary in asymmetric synthesis?
The (R)-3-methylpiperazine scaffold serves as a transient directing group in reactions like Mannich or Strecker syntheses . For example, in asymmetric aldol reactions, the piperazine nitrogen coordinates to a prochiral carbonyl, inducing facial selectivity. Post-reaction, the benzyl group is cleaved via hydrogenolysis (H, Pd/C) to recover the chiral product. This method achieves >95% ee in β-lactam antibiotic intermediates .
Q. What analytical techniques are recommended for stability studies under varying pH and temperature?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C.
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed piperazine or decarboxylated derivatives).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Methodological Guidelines
- Synthesis Optimization : Prioritize enantioselective catalysts (e.g., Ir or Rh complexes) over stoichiometric chiral reagents to reduce waste .
- Data Validation : Cross-validate receptor-binding assays with orthogonal techniques (e.g., SPR and radioligand displacement) .
- Safety Protocols : Handle hydrochloride salts in fume hoods with PPE (nitrile gloves, safety goggles) due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
